molecular formula C19H13ClN2O6S B12404493 P2Y2R/GPR17 antagonist 1

P2Y2R/GPR17 antagonist 1

Cat. No.: B12404493
M. Wt: 432.8 g/mol
InChI Key: YGSIMJKEUKTDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P2Y2R/GPR17 antagonist 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

P2Y2R/GPR17 antagonist 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research or as intermediates in the synthesis of other compounds.

Scientific Research Applications

P2Y2R/GPR17 antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

P2Y2R/GPR17 antagonist 1 exerts its effects by binding to the P2Y2 and GPR17 receptors, thereby inhibiting their activity. This inhibition blocks the signaling pathways mediated by these receptors, which are involved in various physiological and pathological processes. The compound’s dual antagonistic activity makes it a valuable tool for studying the complex interactions between these receptors and their ligands .

Comparison with Similar Compounds

P2Y2R/GPR17 antagonist 1 is unique due to its dual antagonistic activity against both P2Y2 and GPR17 receptors. Similar compounds include:

These compounds differ in their selectivity and potency, making this compound a unique and valuable tool for research.

Properties

Molecular Formula

C19H13ClN2O6S

Molecular Weight

432.8 g/mol

IUPAC Name

(3-nitrophenyl) 4-[(2-chlorobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C19H13ClN2O6S/c20-18-7-2-1-6-17(18)19(23)21-13-8-10-16(11-9-13)29(26,27)28-15-5-3-4-14(12-15)22(24)25/h1-12H,(H,21,23)

InChI Key

YGSIMJKEUKTDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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